molecular formula C20H22N4O2S2 B11619309 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11619309
M. Wt: 414.5 g/mol
InChI Key: TYUCSDLWWXGMJF-PTNGSMBKSA-N
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Description

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines thiazolidine, pyrido[1,2-A]pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate thiazolidine and pyrido[1,2-A]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity.

    Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological potential.

    Thiazolidine derivatives: Explored for their antimicrobial properties.

Uniqueness

What sets 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-3-23-19(26)15(28-20(23)27)11-14-17(22-9-5-4-6-10-22)21-16-8-7-13(2)12-24(16)18(14)25/h7-8,11-12H,3-6,9-10H2,1-2H3/b15-11-

InChI Key

TYUCSDLWWXGMJF-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)SC1=S

Origin of Product

United States

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